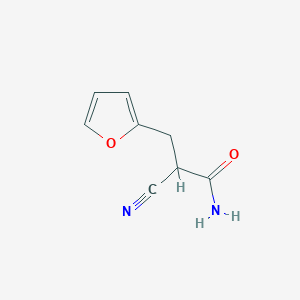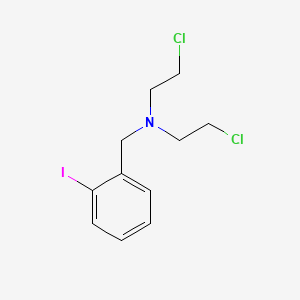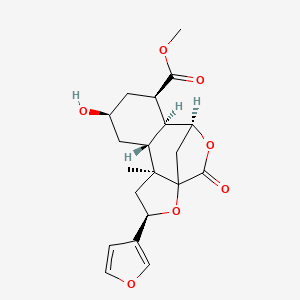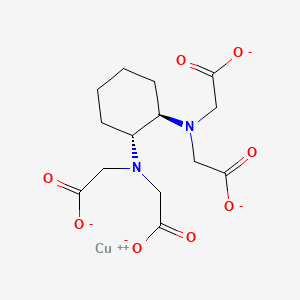
Cuprate(2-), ((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is a complex compound that features a central copper ion coordinated by a ligand derived from N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine]
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) typically involves the reaction of copper(II) salts with N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine] under controlled conditions. The reaction is often carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired complex. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated pH control systems, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands such as ethylenediamine or other chelating agents.
Complexation: Additional complexation can be achieved using metal salts or organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce new ligand-coordinated copper complexes.
Aplicaciones Científicas De Investigación
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including C-N coupling reactions and alkenylation reactions.
Biology: Investigated for its potential as a metalloprotein mimic and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
Mecanismo De Acción
The mechanism of action of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center plays a crucial role in redox reactions, acting as an electron donor or acceptor. The ligand framework stabilizes the copper ion and provides a suitable environment for catalytic activity. Molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species in the reaction medium.
Comparación Con Compuestos Similares
Similar Compounds
Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid: A similar ligand that forms complexes with various metal ions.
N,N’-Dimethylcyclohexane-1,2-diamine: Another ligand used in the synthesis of metal complexes.
Uniqueness
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is unique due to its specific ligand framework, which provides distinct coordination properties and reactivity compared to other similar compounds. Its ability to form stable complexes with copper and facilitate various chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
19332-78-6 |
|---|---|
Fórmula molecular |
C14H18CuN2O8-2 |
Peso molecular |
405.85 g/mol |
Nombre IUPAC |
copper;2-[[(1R,2R)-2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.Cu/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);/q;+2/p-4/t9-,10-;/m1./s1 |
Clave InChI |
PWAQDUQNXWQWFC-DHTOPLTISA-J |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
SMILES canónico |
C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


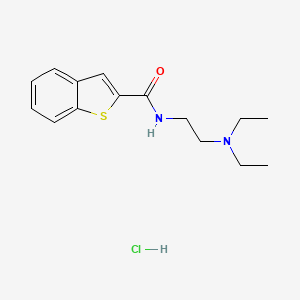
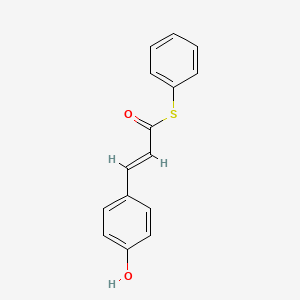
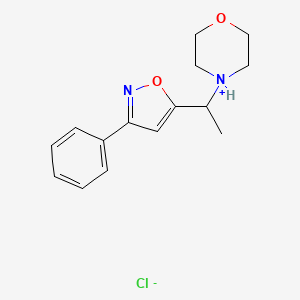
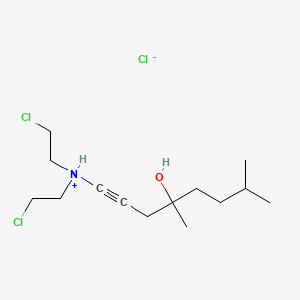
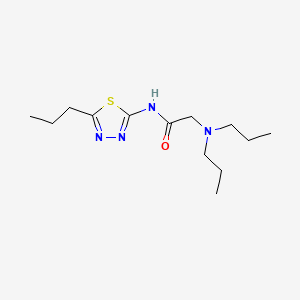
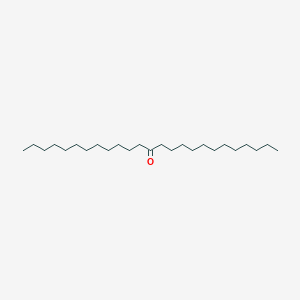


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
